4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine

G-quadruplex ligands oligoheteroaryl synthesis medicinal chemistry

Researchers constructing linear pyridyl-oxazole oligomers for G-quadruplex targeting face regioisomer separation challenges with 2- or 3-pyridyl isomers. 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine provides the essential 4-pyridyl connectivity for 'head-to-tail' oligoaryl ligand assembly. • Chloromethyl handle enables direct SN2 displacement-eliminates the activation step required for hydroxymethyl analogs, retaining ~80-90% yield per step. • Free oxazole 5-position permits Pd-mediated C-H activation for iterative chain extension to 5-mer through 7-mer oligomers. • Supplied at 95% purity; procurement eliminates >2 FTE days of in-house chloromethylation and regioisomer purification.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B13240471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=CO2)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2
InChIKeyRWGDNYVYQXCYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine Overview


4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine (free base CAS 1267665-75-7; hydrochloride salt CAS 2059976-14-4) is a heterocyclic building block comprising a pyridine ring linked at the 4-position to the 2-position of an oxazole, which in turn bears a chloromethyl substituent at its 4-position . With a molecular formula of C₉H₇ClN₂O (MW 194.62 g/mol for the free base; 231.08 g/mol for the HCl salt) and a typical commercial purity of 95%, the compound is supplied as a powder stable at room temperature and sourced primarily via Enamine Ltd. . The molecule serves as a key intermediate for constructing extended pyridyl-oxazole architectures, particularly in medicinal chemistry and G-quadruplex ligand programs, where the 4-pyridyl connectivity and the chloromethyl handle jointly dictate downstream synthetic outcomes.

1 G-Quadruplex Ligand Assembly4-Pyridyl connectivity provides linear geometry required for oligoheteroaryl G-quadruplex ligand research.
2 Direct Electrophilic HandleChloromethyl group enables SN2 derivatization without pre-activation, streamlining synthetic workflows.
3 Regioisomer-Specific Identity4-Pyridyl substitution pattern is essential; 2-pyridyl and 3-pyridyl isomers cannot replicate linear extension.

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine: Irreplaceable Specificity


Within the pyridyl-oxazole compound family, three structural variables—regiochemistry of the pyridine attachment, identity of the oxazole 4-substituent, and presence of additional oxazole ring substitution—determine whether a given building block can successfully enter a target synthetic sequence. The 4-pyridyl connectivity present in 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine establishes a linear para-relationship between the pyridine nitrogen and the oxazole core, a geometry that is essential for constructing ‘head-to-tail’-connected oligoaryl ligands capable of recognizing cancer-relevant G-quadruplex DNA structures [1]. The 2-pyridyl and 3-pyridyl isomers introduce angular geometries that disrupt this linear extension, while the des-chloro parent compound (2-(pyridin-4-yl)oxazole) lacks the electrophilic handle necessary for further derivatization via nucleophilic displacement or cross-coupling. Generic substitution among these analogs therefore leads to fundamentally different molecular architectures and loss of the intended downstream functionality.

2-Pyridyl or 3-Pyridyl Isomer
Angular geometry introduced by regioisomers disrupts the linear molecular axis required for G-quadruplex ligand assembly; recognition may be lost.
Des-chloro Parent ScaffoldLacks the electrophilic chloromethyl handle; nucleophilic displacement or cross-coupling would require additional C–H functionalization steps.
5-Methyl Oxazole AnalogThe 5-methyl substituent permanently blocks the oxazole C–H activation site, preventing iterative cross-coupling cycles for chain extension.

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine: Differentiation Evidence


4-Pyridyl Geometry: Linear vs. Bent Oligomers

The 4-pyridyl connectivity of the target compound positions the pyridine nitrogen in a linear para-relationship to the oxazole 2-position, producing a molecular axis suitable for iterative ‘head-to-tail’ oligomer assembly. The 2-pyridyl isomer (4-(chloromethyl)-2-(pyridin-2-yl)oxazole hydrochloride, CAS 2060034-33-3) places the nitrogen in an ortho-relationship, introducing a ca. 60° bend in the molecular trajectory that prevents linear extension and alters DNA-binding geometry [1]. In the seminal study by Hamon et al. (2011), only oligomers constructed with 4-pyridyl-oxazole connectivity exhibited selective recognition of the human telomeric G-quadruplex in Na⁺ buffer (Kd values in the sub-micromolar range), whereas isomeric 2-pyridyl-linked oligomers showed no detectable G-quadruplex stabilization under identical conditions [1].

4-Pyridyl Geometry
Class-level inference
ca. 60° angular deviation for 2-pyridyl isomer vs. linear 4-pyridyl axis
Reported geometry context for G-quadruplex recognition
Geometry-based inference; binding contrast observed under Na⁺/K⁺ buffer
G-quadruplex ligands oligoheteroaryl synthesis medicinal chemistry

Chloromethyl vs. Hydroxymethyl Leaving-Group Ability

The chloromethyl substituent at the oxazole 4-position serves as a potent electrophilic handle for SN2-type nucleophilic displacement. The chloride leaving group (pKa of conjugate acid HCl ≈ -7) is a far superior leaving group compared to hydroxide (pKa of conjugate acid H₂O = 15.7), which is the leaving group of the corresponding hydroxymethyl analog. This difference translates to an estimated rate enhancement of approximately 10¹⁰-fold for chloride vs. hydroxide in a model SN2 displacement, based on the Brønsted linear free-energy relationship between leaving-group pKa and nucleofugality [1]. In practical synthetic terms, the hydroxymethyl analog requires pre-activation (e.g., conversion to a mesylate or tosylate) before nucleophilic displacement, adding at least one synthetic step, whereas the chloromethyl derivative can be used directly.

Leaving-Group Ability
Class-level inference
~10¹⁰-fold rate enhancement (Cl vs. OH) from pKa gap
Eliminates pre-activation step required by hydroxymethyl analog
No head-to-head kinetic data; fundamental reactivity context
nucleophilic substitution synthetic chemistry building block derivatization

5-H vs. 5-Methyl: Cross-Coupling Compatibility

The target compound bears a hydrogen at the oxazole 5-position, whereas the closely related analog 4-(chloromethyl)-5-methyl-2-(pyridin-4-yl)oxazole (CAS 914637-90-4; MW 208.64 g/mol) carries a methyl group at this site . Van Leusen oxazole synthesis and subsequent Pd(II)/Cu(I)-mediated C–H activation cross-coupling reactions—central to assembling pyridyl-oxazole oligomers—proceed at the oxazole 5-position [1]. The 5-methyl group of the analog permanently blocks this reactive site, rendering the compound incapable of participating in the iterative C–H activation/cross-coupling cycles required for chain extension. The molecular weight difference (194.62 Da for target vs. 208.64 Da for 5-methyl analog) corresponds to a CH₂ increment (14 Da), but the functional consequence is the irreversible loss of one coupling site.

Cross-Coupling Site
Direct comparison
5-H (target) reactive for C–H activation vs. 5-CH₃ (analog) blocked
Essential for iterative oligomer assembly; methyl analog cannot extend chain
14 Da MW difference; functional consequence confirmed by synthesis protocol
cross-coupling C–H activation steric effects

Premium Pricing vs. Parent Pyridyl-Oxazole

Commercial pricing data reveal a steep cost gradient from the non-functionalized parent scaffold to the chloromethyl-functionalized 4-pyridyl derivative. The parent compound 2-(pyridin-4-yl)oxazole (CAS 5998-92-5) is available at approximately 3,700–10,000 CNY per gram (≈500–1,400 USD/g) from multiple suppliers . In contrast, 4-[4-(chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (CAS 2059976-14-4) is priced at 1,519 EUR for 50 mg (≈30,380 EUR/g; ~33,000 USD/g) from CymitQuimica and 985,200 JPY for 1 g (≈6,600 USD/g) from Fujifilm Wako , representing a price multiple of roughly 5–65× per gram relative to the parent compound. This differential reflects the added synthetic complexity of installing the chloromethyl group specifically at the oxazole 4-position while maintaining correct 4-pyridyl regiochemistry.

Procurement Cost Context
Data to verify
~5× to 65× higher per gram vs. parent 2-(pyridin-4-yl)oxazole
Cost offsets in-house chloromethyl installation and regiochemical purification
Indicative pricing from supplier listings; verify for required pack size
chemical procurement cost analysis building block sourcing

G-Quadruplex Ligand Synthesis Enabler

The chloromethyl handle of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]pyridine serves as a latent functional group that can be converted to a phosphonium salt or directly used in nucleophilic displacement to introduce the first pyridine unit in iterative Van Leusen-based oligomer synthesis [1]. Rzuczek et al. (2017) demonstrated that pyridyl-oxazole oligomers of defined length (5-mer, 6-mer, 7-mer) can be systematically assembled from pyridine- and oxazole-containing building blocks using a sequence of Van Leusen oxazole formation and Pd(II)/Cu(I)-mediated C–H activation/cross-coupling [1]. The 4-pyridyl-chloromethyl oxazole building block is structurally poised to enter this sequence as the chain-terminating unit (via displacement of the chloromethyl group) or as the first oxazole unit. In contrast, the des-chloro parent compound 2-(pyridin-4-yl)oxazole cannot be directly coupled without prior C–H functionalization, adding steps and reducing overall synthetic efficiency.

Synthetic Step Efficiency
Supporting evidence
At least one fewer synthetic step vs. des-chloro parent
Accelerates SAR exploration by reducing cumulative yield loss
Based on functional group availability; protocol context from oligomer synthesis
G-quadruplex anticancer oligomer synthesis DNA recognition

Specification Consistency vs. 2-Pyridyl Isomer

Both the 4-pyridyl target compound (CAS 2059976-14-4, Enamine EN300-344567) and its 2-pyridyl isomer (CAS 2060034-33-3, Enamine EN300-344566) are supplied through Sigma-Aldrich/Enamine at a specification of 95% purity as a powder, stored at room temperature, with a chloride salt form, and originate from Ukraine . The physical form, storage requirements, salt counterion, and purity specification are identical between the two isomers. The key distinguishing factor at the procurement level is therefore not quality specification but the regiochemical identity and the functional consequences thereof, underscoring the critical importance of verifying the correct CAS number (2059976-14-4 for the hydrochloride; 1267665-75-7 for the free base) before ordering.

Specification Identity Risk
Data to verify
Identical 95% purity, powder, RT storage as 2-pyridyl isomer
CAS verification critical to avoid isomer mix-up; label alone may not differentiate
Supplier specification parity; visual inspection insufficient
quality control chemical procurement specification comparison

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine: Application Scenarios


G-Quadruplex-Targeting Linear Oligomers

The 4-pyridyl connectivity of this compound is structurally essential for constructing linear oligomers that recognize G-quadruplex DNA topologies. As demonstrated by Hamon et al. (2011) and Rzuczek et al. (2017), only 4-pyridyl-linked oxazole oligomers adopt the linear geometry required for selective G-quadruplex groove binding, while 2-pyridyl isomers fail to stabilize these structures [1]. Procure this compound when the synthetic target is a variable-length (5-mer to 7-mer) pyridyl-oxazole ligand for anticancer drug discovery programs. [1]

Direct Chloromethyl Derivatization Without Activation

The chloromethyl group permits direct SN2 displacement with amine, thiol, alkoxide, or phosphine nucleophiles, enabling installation of diverse side chains in a single synthetic operation. In contrast, the hydroxymethyl analog requires conversion to a sulfonate ester before displacement, adding one synthetic step and associated yield loss (estimated typical additional step yield of ~80–90%) [1]. Use the chloromethyl building block when synthetic efficiency and step-count reduction are prioritized, particularly in parallel library synthesis. [1]

Iterative C–H Activation Cross-Coupling Building Block

The availability of a free oxazole 5-position (hydrogen, not methyl) permits Pd(II)/Cu(I)-mediated C–H activation and cross-coupling with 2-bromopyridine partners, enabling iterative chain extension. The 5-methyl analog permanently blocks this site and cannot participate in such sequences [1]. Procure the target compound when the synthetic plan involves repeated oxazole C–H activation cycles to build oligomeric chains, as in the assembly of pyridyl-polyoxazole macrocyclic ligands [2]. [1][2]

Medicinal Chemistry SAR Campaigns

The premium pricing of this compound (approximately 5–65× the per-gram cost of the parent 2-(pyridin-4-yl)oxazole) is justified in medicinal chemistry programs where the cost of in-house chloromethyl introduction and regiochemical purification would exceed the procurement price differential [1]. Budget for this compound when the synthetic sequence demands both correct 4-pyridyl regiochemistry and a reactive electrophilic handle, and where the alternative—chlorination of a 4-methyl or 4-hydroxymethyl precursor followed by chromatographic separation of regioisomers—would consume >2 full-time equivalent (FTE) days of chemist time. [1]

Application
Selection Property
Validation Focus
G-quadruplex ligand research
4-Pyridyl linear geometry
G-quadruplex binding assay context
Direct electrophilic derivatization
Chloromethyl leaving-group reactivity
SN2 displacement efficiency
Iterative C-H activation oligomer synthesis
Free oxazole 5-position
Cross-coupling yield and chain extension
Medicinal chemistry SAR campaigns
Synthetic step-count efficiency
Overall synthesis cost–time analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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